molecular formula C18H20N2O3S2 B3000589 Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate CAS No. 268733-40-0

Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate

Cat. No. B3000589
M. Wt: 376.49
InChI Key: WGIAEXDJECIQKY-UHFFFAOYSA-N
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Description

The compound "Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate" is a chemical entity that appears to be related to a class of organic compounds known for their potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, structures, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of esters with various nucleophiles. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles leads to the formation of esters of substituted pyrimidinecarboxylic acids, which can be further hydrolyzed and converted to pyrimidinamines or phenylpyrimidines . Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves the reaction of a bromophenyl-fluorophenyl ester with ammonium acetate . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful selection of starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as X-ray diffraction. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined to belong to the monoclinic space group with specific unit-cell parameters . Similarly, the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved by direct methods and refined to a final R-value, indicating a well-defined crystal structure . These findings suggest that the compound may also crystallize in a specific space group and exhibit a well-defined geometry that can be characterized by similar methods.

Chemical Reactions Analysis

The chemical reactions of related compounds can vary depending on their functional groups and the conditions applied. For instance, the acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate leads to the formation of various acetylated products depending on the solvent, temperature, and presence of a catalytic base . This indicates that the compound may also undergo specific chemical reactions, such as acetylation or other modifications, which can alter its chemical properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using a range of analytical techniques. For example, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and elemental analysis are used to determine the stability and composition of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . Additionally, spectroscopic methods like FT-IR, UV-Visible, and NMR are employed to identify functional groups and molecular structure . These methods would likely be applicable to the compound , providing insights into its stability, functional groups, and overall molecular architecture.

Future Directions

Thiophene derivatives have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . The pyridine side chain derivatives showed excellent antimicrobial activity . Therefore, future research could focus on exploring the effects of different substituents on the biological activity of thiophene derivatives.

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-phenylacetyl)carbamothioylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-4-23-17(22)15-11(2)12(3)25-16(15)20-18(24)19-14(21)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIAEXDJECIQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate

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